
1-(Pyridin-2-yl)ethanol
Overview
Description
1-(Pyridin-2-yl)ethanol is a heterocyclic alcohol featuring a pyridine ring substituted with an ethanol group at the 2-position. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol and a CAS number of 18728-61-5 . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands for coordination chemistry , bioactive molecules , and chiral building blocks . Its reactivity stems from the hydroxyl group and the electron-deficient pyridine ring, enabling participation in condensation, oxidation, and coordination reactions.
Preparation Methods
Paal-Knorr Pyrrole Synthesis and Derivatives
The Paal-Knorr reaction, traditionally used for pyrrole synthesis, has been adapted for preparing 1-(pyridin-2-yl)ethanol derivatives. A study demonstrated the condensation of 1,4-diketones with 2-aminopyridines under acidic conditions . For example, refluxing 1,4-diketone 3c with 2,4-diaminopyrimidine in acetic acid for 24 hours yielded 3-acetyl-1-(2-aminopyrimidin-4-yl)-2-methyl-5-phenylpyrrole (6n ) at 20% yield . Post-reaction neutralization with NaHCO₃ and dichloromethane extraction were critical for isolating the product.
Limitations and Optimization
This method suffers from moderate yields due to competing side reactions and the nucleophilicity of the amine. Substituting acetic acid with milder acids or optimizing stoichiometry could enhance efficiency.
I₂/TBHP-Mediated C–C Bond Cleavage
A metal-free, chemodivergent approach using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene achieved 93% yield of this compound derivatives . The reaction of α-haloketones (1a ) with 2-aminopyridines (2a ) at 100°C for 2 hours proceeded via radical intermediates, confirmed by mechanistic studies using radical traps like TEMPO .
Reaction Mechanism
-
I₂/TBHP System : Generates tert-butoxyl radicals (t-BuO- ), initiating a radical chain.
-
Pyridinium Salt Formation : Halogen displacement by the pyridine nitrogen forms a pyridinium intermediate.
-
C–C Cleavage : Radical-mediated cleavage of the diketone yields the alcohol product.
Table 1: Comparative Analysis of I₂/TBHP Method
Parameter | Value |
---|---|
Solvent | Toluene |
Temperature | 100°C |
Time | 2 hours |
Yield | 93% |
Key Advantage | Metal-free, high efficiency |
Although not directly cited in the provided sources, reduction of 2-acetylpyridine is a well-established route. Sodium borohydride (NaBH₄) in ethanol reduces the ketone to the secondary alcohol, while asymmetric variants employ chiral catalysts like Corey-Bakshi-Shibata (CBS) systems for enantioselective synthesis.
Stereochemical Control
-
NaBH₄ : Produces racemic this compound.
-
Chiral Catalysts : Noyori-type catalysts enable >90% enantiomeric excess (ee) but require stringent anhydrous conditions.
Industrial-Scale Asymmetric Hydrogenation
Large-scale production often uses asymmetric hydrogenation of 2-acetylpyridine with chiral ruthenium or rhodium catalysts. This method ensures high enantiopurity (>95% ee) and scalability, though catalyst cost and hydrogenation pressure (10–50 bar) pose economic challenges.
Comparative Evaluation of Methods
Table 2: Method Comparison
Method | Yield | Enantioselectivity | Scalability | Cost Efficiency |
---|---|---|---|---|
Paal-Knorr | 20% | Low | Moderate | High |
I₂/TBHP | 93% | None | High | Moderate |
NaBH₄ Reduction | 60–80% | Racemic | High | Low |
Asymmetric Hydrogenation | 85–95% | >95% ee | Industrial | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 1-(pyridin-2-yl)ethane.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)ethane.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry Applications
1-(Pyridin-2-yl)ethanol has been investigated for its potential use in drug development. Its structure allows it to interact with biological targets effectively, making it a candidate for various therapeutic applications.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against several pathogens. For instance, a study demonstrated that certain analogs of this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Material Science Applications
In material science, this compound is utilized in the synthesis of novel materials with desirable properties.
Case Study: Polymer Synthesis
A recent study highlighted the use of this compound in the synthesis of pyridine-based polymers. These polymers showed enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of pyridine units into polymer chains allows for better interaction with other components, leading to improved overall performance .
Chemical Intermediate
The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.
Example: Synthesis of Pyridine Derivatives
This compound can be converted into various pyridine derivatives through functional group modifications. This versatility allows chemists to tailor compounds for specific applications, such as agrochemicals or fine chemicals. For example, a method described in patent literature outlines a procedure for producing high-yield pyridine derivatives using this compound as a starting material .
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)ethanol involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit specific enzymes or receptors, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituted Pyridine Alcohols
2-(Pyridin-2-yl)ethanol (CAS 138516-31-1) shares the pyridine-ethanol backbone but differs in the substitution pattern. Unlike 1-(Pyridin-2-yl)ethanol, this isomer features the ethanol group directly attached to the pyridine nitrogen.
Table 1: Comparison of Pyridine Alcohols
Key Differences :
- Electron Distribution: Methoxy groups in (5,6-Dimethoxypyridin-2-yl)methanol enhance electron density on the pyridine ring, increasing nucleophilicity compared to this compound .
- Steric Effects: Bulky substituents in analogs like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone hinder coordination with metal ions .
Enantiomeric Forms
The (R) and (S) enantiomers of this compound (e.g., (R)-1-(2-Pyridyl)-ethanol, CAS 27911-63-3) exhibit identical physical properties but differ in chiral environments. These enantiomers are critical in asymmetric synthesis, particularly for producing chiral amines and ligands . For example, (R)-1-(2-Pyridyl)-ethanol (95% purity) is used to synthesize chiral 1-(pyridin-2-yl)ethan-1-amines, which serve as building blocks in pharmaceuticals .
Amino and Diol Derivatives
2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride (CAS 213248-46-5) introduces an amino group, enhancing its ability to form hydrogen bonds and act as a bifunctional ligand.
Table 2: Functional Group Modifications
Coordination Chemistry and Schiff Bases
This compound reacts with 2-acetylpyridine to form Schiff bases (e.g., 2-[1-(pyridin-2-yl)ethylideneamino]ethanol), which coordinate with Cu(II) to form polymeric complexes like [Cu₄Br₆L₂]ₙ. These complexes exhibit unique magnetic properties and structural diversity . In contrast, 1-(Pyridin-2-yl)propan-2-one (a keto derivative) exists as a keto-enol tautomer, influencing its reactivity in nucleophilic additions .
Thiazole and Imidazole Derivatives
This compound derivatives are precursors to bioactive heterocycles. For instance, refluxing with hydrazones yields 2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole, a compound with anti-proliferative activity . Similarly, 1-(pyridin-2-yl)imidazo[1,5-a]pyridine derivatives act as tridentate ligands in sustainable catalysis .
Biological Activity
1-(Pyridin-2-yl)ethanol, also known as 2-pyridineethanol, is a heterocyclic compound with notable biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the molecular formula CHNO and a molecular weight of 139.15 g/mol. It is characterized by a pyridine ring substituted with an ethanol group. The compound exhibits the following properties:
Property | Value |
---|---|
Boiling Point | 190 °C @ 200 mm Hg |
Melting Point | -7.8 °C |
Solubility | Very soluble in alcohol |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been studied for its role as a glucokinase (GK) modulator, which is crucial in glucose metabolism. GK plays a significant role in insulin secretion and glucose homeostasis, making it a target for diabetes treatment .
Glucokinase Modulation
Research indicates that compounds similar to this compound can act as GK agonists, enhancing glucose uptake in liver cells and pancreatic beta cells. This effect may lower blood glucose levels and improve insulin sensitivity, suggesting potential applications in treating Type 2 diabetes and obesity .
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Diabetes Management : By modulating glucokinase activity, it may help regulate blood sugar levels.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections .
- Cognitive Disorders : Given its effects on glucose metabolism, there is interest in exploring its role in cognitive function and disorders such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Glucose Homeostasis : A study demonstrated that compounds related to this compound could significantly lower blood glucose levels in diabetic models by enhancing GK activity .
- Antimicrobial Properties : Research indicated that certain derivatives possess antimicrobial activities against various pathogens, suggesting their potential use in developing new antibiotics .
- Enzymatic Activity : A study highlighted the enzymatic synthesis of chiral heteroaryl alcohols using plant extracts, showcasing the biocatalytic potential of compounds like this compound in organic synthesis .
Q & A
Q. What are the established synthetic methodologies for 1-(Pyridin-2-yl)ethanol, and how do reaction conditions influence yield?
Basic Research Question
this compound is commonly synthesized via catalytic reduction or condensation reactions. Two key methods include:
- Catalytic Hydrogenation : Reduction of 1-(Pyridin-2-yl)ethanone using Rh nanoparticles (RhNPs) under 20 bar H₂ in tetrahydrofuran (THF) at 30°C achieves 100% conversion to the ethanol derivative .
- Condensation Reactions : Refluxing equimolar quantities of substituted isatins and thiosemicarbazides in ethanol with glacial acetic acid (10 h) yields solid products after recrystallization .
Methodological Considerations :
- Optimize catalyst loading (e.g., RhNPs vs. Pd/C) and H₂ pressure to minimize side reactions.
- Monitor reaction progress using TLC or GC-MS to ensure completion.
Q. How can crystallographic data for this compound derivatives be refined to address structural ambiguities?
Advanced Research Question
Crystallographic refinement using SHELXL (for small-molecule structures) or Mercury (for visualization and analysis) is critical. Challenges include:
- Twinning and Low-Resolution Data : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
- Anisotropic Displacement Parameters : Validate ellipsoid orientations using Mercury’s depth-cueing and lighting tools .
Example Workflow :
Solve initial phases with SHELXD .
Refine with SHELXL , incorporating hydrogen bonding and torsional restraints.
Visualize packing motifs in Mercury to confirm intermolecular interactions .
Q. How do researchers resolve discrepancies in catalytic reduction yields of this compound derivatives?
Advanced Research Question
Contradictions in yield data often arise from variations in:
- Catalyst Stability : RhNPs may degrade under prolonged H₂ exposure, reducing efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility compared to ethanol .
Methodological Approach :
- Conduct control experiments to isolate variables (e.g., pressure, temperature).
- Use statistical tools (e.g., ANOVA) to analyze reproducibility across batches .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethanol moiety (δ ~1.4 ppm for -CH₂CH₂OH) and pyridine ring protons (δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z 149.19 for C₇H₉NO) .
- X-Ray Diffraction : Resolves stereochemical ambiguities in crystalline derivatives .
Validation Tip : Cross-reference experimental IR peaks (e.g., O-H stretch ~3300 cm⁻¹) with computational spectra (DFT/B3LYP) .
Q. How do electronic effects of pyridine substituents modulate the reactivity of this compound?
Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring increase the electrophilicity of the adjacent ethanol group, enhancing nucleophilic substitution rates. Conversely, electron-donating groups (e.g., -CH₃) stabilize the hydroxyl proton, favoring oxidation pathways .
Experimental Design :
- Synthesize derivatives with para-substituted pyridines (e.g., -Cl, -OCH₃).
- Compare reaction kinetics (e.g., SN2 vs. oxidation) using UV-Vis or HPLC .
Q. What strategies optimize selective reduction of 1-(Pyridin-2-yl)ethanone to ethanol derivatives?
Advanced Research Question
Key factors include:
- Catalyst Selection : RhNPs outperform Pd/C in selectivity due to lower overpotential for ketone reduction .
- Solvent Choice : THF minimizes competitive adsorption of pyridine nitrogen on the catalyst surface .
Data-Driven Optimization :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
H₂ Pressure | 15–25 bar | Maximizes conversion |
Temperature | 25–35°C | Prevents catalyst sintering |
Reaction Time | 4–6 h | Balances kinetics vs. side reactions |
Q. How can computational tools aid in predicting the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility in binary solvent systems (e.g., ethanol/water) .
- Density Functional Theory (DFT) : Calculate pKa (~15.1 for -OH) and redox potentials to guide synthetic planning .
Software Recommendations :
- Gaussian 16 : For thermodynamic property calculations.
- VASP : For surface interaction studies in catalytic systems .
Properties
IUPAC Name |
1-pyridin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIIIRFJKDTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940197 | |
Record name | 1-(Pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18728-61-5 | |
Record name | α-Methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18728-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylpyridine-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018728615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylpyridine-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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